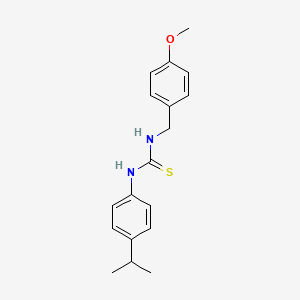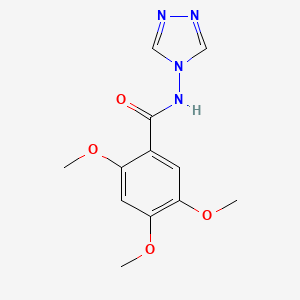
2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide, also known as TMTB, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. TMTB is a triazolobenzamide derivative and has been shown to have various biological effects, making it a promising compound for further study.
Mécanisme D'action
2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide has been shown to inhibit the activity of PKC by binding to the enzyme's regulatory domain. This binding prevents the activation of PKC and subsequent downstream signaling pathways. This compound has also been shown to have an effect on other cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibition of PKC activity, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. This compound has also been shown to have anti-inflammatory effects and has been investigated for its potential use in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide in lab experiments is its specificity for PKC inhibition. This compound has been shown to have a high affinity for the regulatory domain of PKC and does not inhibit other kinases. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, and caution should be taken when using this compound in experiments.
Orientations Futures
There are several future directions for research on 2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide. One area of interest is its potential use in treating cancer. This compound has been shown to inhibit the growth of tumors in animal models, and further research is needed to determine its efficacy in treating cancer in humans. Another area of interest is its potential use in treating inflammatory diseases. This compound has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to determine the safety and toxicity of this compound in humans.
Méthodes De Synthèse
The synthesis of 2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide involves a multistep process that includes the reaction of 2,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form 2,4,5-trimethoxyphenylhydrazine. This intermediate is then reacted with 4-chloro-1,2,4-triazole to form this compound.
Applications De Recherche Scientifique
2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide has been investigated for its potential use in various scientific research applications. One area of interest is its use as a tool to study the role of protein kinase C (PKC) in cellular signaling pathways. This compound has been shown to inhibit the activity of PKC, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
2,4,5-trimethoxy-N-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-18-9-5-11(20-3)10(19-2)4-8(9)12(17)15-16-6-13-14-7-16/h4-7H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOBCVNCRIOUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NN2C=NN=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

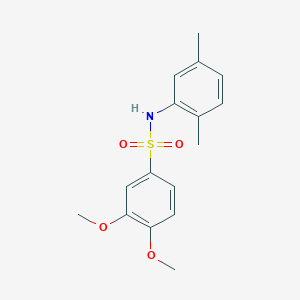
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837406.png)
![3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5837408.png)

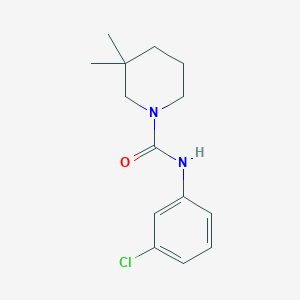
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5837438.png)

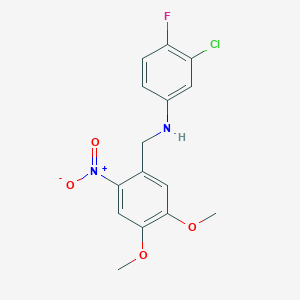
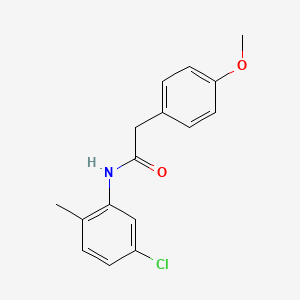
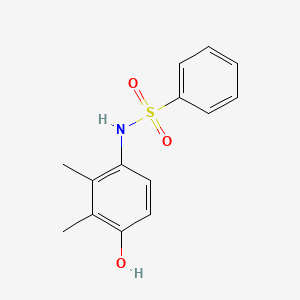
![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5837478.png)
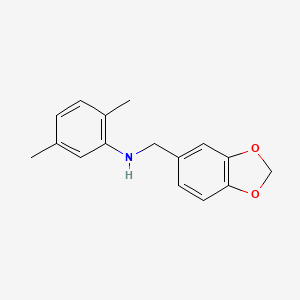
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)
